molecular formula C16H20N4O3S B11602513 (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Katalognummer: B11602513
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: MXNPGIULHHPZIE-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a diethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves multiple steps. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiazolidine-4-one in the presence of acetic acid to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a potential candidate for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants for textiles and plastics.

Wirkmechanismus

The mechanism of action of (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzyme active sites, inhibiting their function. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can disrupt biological processes. The thiazolidinone ring is known to interact with various proteins, affecting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-{[4-(Dimethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid
  • (2-{[4-(Methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid
  • (2-{[4-(Chlorobenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Uniqueness

What sets (2-{[4-(Diethylamino)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid apart from similar compounds is its diethylamino group. This group enhances its solubility and ability to interact with biological targets, making it more effective in certain applications. Additionally, the combination of the hydrazone linkage and thiazolidinone ring provides unique chemical properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C16H20N4O3S

Molekulargewicht

348.4 g/mol

IUPAC-Name

2-[(2E)-2-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H20N4O3S/c1-3-20(4-2)12-7-5-11(6-8-12)10-17-19-16-18-15(23)13(24-16)9-14(21)22/h5-8,10,13H,3-4,9H2,1-2H3,(H,21,22)(H,18,19,23)/b17-10+

InChI-Schlüssel

MXNPGIULHHPZIE-LICLKQGHSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.